Home > Products > Screening Compounds P38602 > R(-)-N-Propylnorapomorphine hydrobromide
R(-)-N-Propylnorapomorphine hydrobromide -

R(-)-N-Propylnorapomorphine hydrobromide

Catalog Number: EVT-10896612
CAS Number:
Molecular Formula: C19H22BrNO2
Molecular Weight: 376.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

R(-)-N-Propylnorapomorphine hydrobromide is a synthetic compound belonging to the class of dopamine agonists. It is a derivative of norapomorphine, which itself is an aporphine alkaloid. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in the treatment of Parkinson's disease and other dopamine-related disorders. Its unique stereochemistry and functional groups contribute to its specific interactions with dopamine receptors.

Source and Classification

R(-)-N-Propylnorapomorphine hydrobromide is primarily synthesized in laboratory settings, with various methods reported in scientific literature. It falls under the category of dopamine agonists, which are compounds that mimic the action of dopamine by binding to dopamine receptors in the brain. This classification is significant because it helps in understanding the compound's therapeutic applications and mechanisms of action.

Synthesis Analysis

Methods

The synthesis of R(-)-N-Propylnorapomorphine hydrobromide typically involves several steps, starting from readily available precursors. One common method includes the modification of norapomorphine through alkylation processes.

Technical Details

  1. Starting Materials: The synthesis often begins with norapomorphine or its derivatives.
  2. Alkylation: The introduction of the propyl group is achieved through nucleophilic substitution reactions, where a suitable alkyl halide reacts with the nitrogen atom of norapomorphine.
  3. Hydrobromide Formation: The final step usually involves the formation of the hydrobromide salt, which enhances solubility and stability for biological applications.
Molecular Structure Analysis

Structure

The molecular structure of R(-)-N-Propylnorapomorphine hydrobromide can be represented as follows:

  • Chemical Formula: C${19}$H${25}$BrN$_{2}$
  • Molecular Weight: Approximately 364.32 g/mol

Data

The compound features a complex three-dimensional structure that allows it to effectively interact with dopamine receptors. Its stereochemistry is critical for its biological activity, as different enantiomers can exhibit significantly different pharmacological effects.

Chemical Reactions Analysis

Reactions

R(-)-N-Propylnorapomorphine hydrobromide can undergo various chemical reactions typical for amines and alkaloids, including:

  1. Acid-Base Reactions: As a basic amine, it can react with acids to form salts.
  2. Oxidation-Reduction Reactions: The presence of hydroxyl groups allows for potential oxidation or reduction reactions, influencing its pharmacological properties.

Technical Details

These reactions are essential for modifying the compound's properties or for synthesizing derivatives that may have enhanced efficacy or reduced side effects.

Mechanism of Action

Process

R(-)-N-Propylnorapomorphine hydrobromide acts primarily as a dopamine D2 receptor agonist. Upon administration, it binds to these receptors in the central nervous system, mimicking the effects of endogenous dopamine.

Data

Studies have shown that this compound can activate D2 receptors, leading to increased dopaminergic activity, which is beneficial in conditions characterized by dopamine deficiency such as Parkinson's disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol, which facilitates its use in pharmaceutical formulations.

Chemical Properties

  • Stability: The hydrobromide salt form enhances stability under physiological conditions.
  • Reactivity: Exhibits reactivity typical for amines; can participate in electrophilic substitution reactions due to the presence of aromatic rings.

Relevant analyses indicate that these properties make R(-)-N-Propylnorapomorphine hydrobromide suitable for various experimental applications in neuroscience research .

Applications

R(-)-N-Propylnorapomorphine hydrobromide has several scientific uses, including:

  1. Pharmacological Research: Used extensively in studies investigating dopaminergic signaling pathways and receptor interactions.
  2. Therapeutic Development: Investigated as a potential treatment for Parkinson's disease and other movement disorders due to its dopaminergic activity.
  3. Neuropharmacology Studies: Assists researchers in understanding the role of dopamine in various neurological conditions and behaviors .
Introduction to R(-)-N-Propylnorapomorphine Hydrobromide in Dopaminergic Research

Historical Context and Discovery in Aporphine Alkaloid Derivatives

R(-)-N-Propylnorapomorphine hydrobromide (also designated N-n-propylnorapomorphine or NPA) emerged in the 1970s as a strategically modified analog of the natural aporphine alkaloid (-)-apomorphine. Researchers systematically explored the structure-activity relationships of apomorphine derivatives to enhance dopamine receptor selectivity and bioavailability. The replacement of apomorphine’s N-methyl group with an n-propyl chain marked a pivotal advancement, yielding a compound with superior affinity for dopamine D2-like receptors [3] [9]. Early pharmacological characterization demonstrated that NPA exhibited potent dopamine agonist properties in rodent models, inducing characteristic behaviors such as stereotypy, hypothermia, and penile erection at substantially lower doses than apomorphine [3] [4]. This heightened potency directed research toward its application as a neurochemical probe for dissecting dopaminergic pathways and receptor pharmacology. Its synthesis represented a deliberate effort within medicinal chemistry to optimize the aporphine scaffold for central nervous system targeting, laying groundwork for subsequent radiolabeled versions used in positron emission tomography (PET) imaging [4] [5].

Table 1: Key Chronological Developments in NPA Research

Time PeriodDevelopment MilestoneSignificance
1970sSynthesis of N-propylnorapomorphine derivativesIdentification of enhanced D2 receptor affinity vs. apomorphine
Late 1970sBehavioral characterization in rodent modelsDemonstrated potent dopaminergic agonism (hypolocomotion/stereotypy)
1980sApplication in schizophrenia clinical trialsExplored autoreceptor-mediated acute antipsychotic effects [1]
1990s-2000sDevelopment of [¹¹C]NPA for PET imagingEnabled in vivo quantification of high-affinity D2/D3 receptor states [4]

Structural and Functional Relationship to Apomorphine and Dopaminergic Agonists

Structurally, R(-)-N-Propylnorapomorphine hydrobromide retains the tetracyclic aporphine core (dibenzo[de,g]quinoline skeleton) and the critical catechol moiety (10,11-dihydroxy groups) of R(-)-apomorphine. The defining modification is the substitution of the nitrogen-bound methyl group in apomorphine with a linear n-propyl chain (-CH₂-CH₂-CH₃). This alteration profoundly impacts receptor interaction dynamics:

  • Enhanced Lipophilicity: The n-propyl group increases molecular hydrophobicity compared to the methyl group, improving blood-brain barrier penetration [9].
  • Receptor Affinity and Selectivity: NPA exhibits sub-nanomolar affinity (Ki = 0.07–0.4 nM) for dopamine D2 and D3 receptor subtypes, substantially exceeding apomorphine’s affinity. This stems from favorable hydrophobic interactions between the propyl chain and specific residues within the D2-like receptor binding pocket [3] [4] [5].
  • Functional Activity: NPA is a potent full agonist at D2 and D3 receptors, efficiently coupling these receptors to inhibitory G-proteins (Gi/Go), leading to reduced cyclic adenosine monophosphate (cAMP) production and modulation of ion channels [4] [7]. Unlike ergoline-derived dopamine agonists (e.g., bromocriptine), NPA’s aporphine structure confers high selectivity for dopamine receptors over serotonergic or adrenergic receptors [9].

Table 2: Structural and Receptor Binding Comparison: Apomorphine vs. N-Propylnorapomorphine

PropertyApomorphineR(-)-N-PropylnorapomorphineFunctional Consequence
N-SubstituentMethyl (-CH₃)n-Propyl (-CH₂CH₂CH₃)Increased D2 affinity & lipophilicity in NPA
D2 High-Affinity Ki~1–5 nM0.07–0.4 nM~10-50x higher potency for D2high binding
D2/D1 Selectivity Ratio~100–1000>10,000Superior D2-like vs. D1-like receptor selectivity [5]
In Vivo LocomotionBiphasic (low dose: decrease)Pronounced biphasic effectEnhanced autoreceptor selectivity at ultra-low doses [3]

Role in Elucidating High-Affinity vs. Low-Affinity Dopamine Receptor States

R(-)-N-Propylnorapomorphine hydrobromide became indispensable for characterizing the existence and functional significance of distinct affinity states of dopamine D2 receptors. Biochemical and radioligand binding studies established that:

  • Receptor States: Dopamine D2 receptors exist in interconvertible high-affinity (D2high) and low-affinity (D2low) conformations. The D2high state couples to G-proteins and is physiologically relevant for endogenous dopamine signaling, whereas D2low is uncoupled [4] [5].
  • NPA’s Binding Selectivity: NPA displays exceptional selectivity (>50-fold) for D2high over D2low, with dissociation constants (Kd) of approximately 0.16–0.31 nM for D2high versus 20–207 nM for D2low [4] [5]. This property enabled its use as a "state-selective" probe.
  • In Vivo Imaging Validation: Using the positron emission tomography tracer [¹¹C]NPA, researchers demonstrated that NPA specifically labels D2high sites in living brain tissue. Amphetamine-induced dopamine release competed more effectively with [¹¹C]NPA binding (~53% displacement) than with the antagonist tracer [¹¹C]raclopride (~24–44%), proving endogenous dopamine preferentially occupies the D2high state. Quantitative modeling indicated approximately 71% of striatal D2 receptors exist in the high-affinity conformation under physiological conditions [4] [5].
  • Functional Implications: NPA’s biphasic effects on locomotion—low doses suppress movement (via preferential activation of presynaptic D2/D3 autoreceptors), while high doses stimulate it (via postsynaptic receptors)—provided behavioral evidence for receptor reserve and state-dependent signaling [3] [8]. Its ability to acutely ameliorate psychotic symptoms in neuroleptic-responsive schizophrenia patients further implicated D2high desensitization in antipsychotic responses [1].

Table 3: Key Research Findings on Receptor States Using NPA

Experimental ApproachMajor FindingSignificance
In vitro binding (porcine pituitary)NPA Kd for D2high = 0.26 nM; GTP shift abolished binding [4]Confirmed NPA as a G-protein-coupled state selective agonist
PET competition ([¹¹C]NPA in baboons)Amphetamine (1.0 mg/kg) displaced 53% of [¹¹C]NPA vs. 44% of [¹¹C]racloprideDemonstrated in vivo occupancy of D2high by endogenous dopamine
Kinetic modeling (human/primates)Bmax of [¹¹C]NPA = 21.6 nM (79% of [¹¹C]raclopride Bmax) [4] [5]Quantified proportion (~71–79%) of D2 receptors in high-affinity state in vivo

Properties

Product Name

R(-)-N-Propylnorapomorphine hydrobromide

IUPAC Name

6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide

Molecular Formula

C19H22BrNO2

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14;/h3-7,15,21-22H,2,8-11H2,1H3;1H

InChI Key

VEBNABIHXQQASR-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.